molecular formula C18H27NO2 B5129580 N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide

N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide

Cat. No. B5129580
M. Wt: 289.4 g/mol
InChI Key: CKQZHDXBWHCDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide (CDDA) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of amides and is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with cyclooctylamine and chloroacetyl chloride.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival and is often dysregulated in cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. This compound has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its specificity towards cancer cells. This compound has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer.

Future Directions

There are several future directions for the research on N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide. One of the areas of focus is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the full mechanism of action of this compound and its potential therapeutic applications in other diseases.

Synthesis Methods

The synthesis of N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with cyclooctylamine to form an intermediate product. This intermediate is then reacted with chloroacetyl chloride to yield the final product, this compound. The process involves several purification steps to ensure the purity of the final product.

Scientific Research Applications

N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide has been shown to have potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of cancer. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-cyclooctyl-2-(3,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-14-10-11-17(12-15(14)2)21-13-18(20)19-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQZHDXBWHCDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2CCCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.